(E)-2-Decenoic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Interactions
(E)-2-Decenoic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Interactions
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Abstract
(E)-2-Decenoic acid, a monounsaturated fatty acid, is a naturally occurring bioactive compound of significant interest to the scientific community. Primarily identified as a constituent of royal jelly, the exclusive food of queen honeybees, this medium-chain fatty acid and its derivatives play crucial roles in the social structure of honeybee colonies and exhibit a range of pharmacological activities. This technical guide provides a detailed exploration of the natural sources, historical discovery, and key biological interactions of (E)-2-Decenoic acid. It includes a compilation of quantitative data, detailed experimental protocols for its analysis and bioactivity assessment, and visual representations of its biosynthetic and signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Natural Sources and Discovery
Primary Natural Source: Royal Jelly
The most significant natural source of (E)-2-Decenoic acid is royal jelly, a proteinaceous secretion from the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera)[1][2]. Royal jelly is the primary food for queen bees throughout their lives and for all bee larvae for the first few days of their development[3][4]. The unique composition of royal jelly, rich in proteins, vitamins, and lipids, is responsible for the remarkable differences in development and longevity between queen and worker bees.
The fatty acid profile of royal jelly is unique, characterized by a high concentration of medium-chain fatty acids (C8-C12), with (E)-10-hydroxy-2-decenoic acid (10-HDA) being the most abundant and a recognized marker for the quality and authenticity of royal jelly[1][2]. (E)-2-Decenoic acid is found alongside 10-HDA and other related fatty acids in this complex matrix[5].
Other Natural Occurrences
Besides royal jelly, (E)-2-Decenoic acid and its isomers have been identified in other natural contexts, albeit in lower concentrations. Certain bacteria, such as Streptococcus mutans, have been reported to produce decenoic acids[6]. These compounds are also recognized for their role as flavoring agents in various food products[7].
Historical Discovery and Isolation
The discovery of decenoic acids is intrinsically linked to the study of honeybee biology, particularly the chemical composition of royal jelly and queen bee pheromones. Early investigations into the lipid fraction of royal jelly by Townsend and Lucas in 1940 laid the groundwork for identifying its unique fatty acid components[8][9]. In 1957, Butenandt and Rembold isolated and identified 10-hydroxy-Δ²-decenoic acid as a major constituent of royal jelly[10].
Subsequent research in the late 1950s and early 1960s by scientists such as Callow, Johnston, and Butler led to the isolation and synthesis of "queen substance," which was identified as 9-oxo-(E)-2-decenoic acid, a key pheromone regulating social order in the honeybee colony[11][12][13]. While these studies focused on the more abundant hydroxylated and oxo-derivatives, the presence of (E)-2-Decenoic acid as a related constituent in these natural secretions was confirmed through more advanced analytical techniques in later years.
Quantitative Data
The concentration of (E)-2-Decenoic acid and its closely related derivatives in royal jelly can vary depending on several factors, including the geographical origin, the subspecies of honeybee, and the season of collection. The table below summarizes the quantitative data for key decenoic acids found in royal jelly from various studies.
| Fatty Acid | Source (Geographical Location) | Concentration Range (% of fresh royal jelly) | Analytical Method | Reference(s) |
| 10-Hydroxy-2-decenoic acid (10-HDA) | USA | 1.85 - 2.18% | HPLC | |
| 10-Hydroxy-2-decenoic acid (10-HDA) | China | 1.26 - 2.21% | HPLC | [7] |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Turkey | 1.02 - 2.38% | HPLC | [7] |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Italy and other European countries | 0.8 - 3.2% | HPLC | [7] |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Brazil | 1.58 - 3.10% | HPLC | [7] |
| 10-Hydroxy-2-decenoic acid (10-HDA) | South Korea | 1.9 - 2.6 g/100g | Not specified | |
| 9-Oxo-2-decenoic acid (9-ODA) | Mated Queen Bee Mandibular Glands | 144.73 ± 37.38 µ g/queen (1-year-old) | GC | [14] |
| 9-Oxo-2-decenoic acid (9-ODA) | Mated Queen Bee Mandibular Glands | 153.1 ± 36.28 µ g/queen (2-year-old) | GC | [14] |
| 9-Oxo-2-decenoic acid (9-ODA) | Mated Queen Bee Mandibular Glands | 173 ± 54.76 µ g/queen (3-year-old) | GC | [14] |
Biosynthesis of Decenoic Acids in Honeybees
The biosynthesis of (E)-2-Decenoic acid and other related C10 fatty acids in honeybees occurs primarily in the mandibular glands and is a multi-step process starting from longer-chain fatty acids. The general pathway is outlined below.
Caption: Generalized biosynthetic pathway of decenoic acids in honeybee mandibular glands.
Experimental Protocols
Extraction and Quantification of (E)-2-Decenoic Acid from Royal Jelly using HPLC
This protocol is adapted from methodologies described for the quantification of 10-HDA and can be optimized for (E)-2-Decenoic acid[7].
4.1.1. Materials and Reagents
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Fresh or lyophilized royal jelly sample
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(E)-2-Decenoic acid standard
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Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Syringe filters (0.45 µm)
4.1.2. Sample Preparation
-
Accurately weigh approximately 100 mg of fresh royal jelly or an equivalent amount of lyophilized powder into a centrifuge tube.
-
Add 10 mL of a methanol/water solution (e.g., 50:50 v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4.1.3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water (acidified with phosphoric acid to pH ~2.5). A typical starting condition is 60:40 methanol:water, which can be adjusted based on the specific column and instrument.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at 215 nm
-
Quantification: Prepare a standard curve using serial dilutions of the (E)-2-Decenoic acid standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
Determination of Antimicrobial Activity using Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of (E)-2-Decenoic acid against a bacterial strain[15][16][17].
4.2.1. Materials and Reagents
-
(E)-2-Decenoic acid
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
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Sterile 96-well microtiter plates
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Spectrophotometer or plate reader
4.2.2. Procedure
-
Stock Solution Preparation: Dissolve (E)-2-Decenoic acid in DMSO or ethanol to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the (E)-2-Decenoic acid stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of (E)-2-Decenoic acid that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Biological Activities and Signaling Pathways
Antimicrobial and Anti-biofilm Activity
(E)-2-Decenoic acid and its isomers exhibit notable antimicrobial properties, particularly against Gram-positive bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity[10][15][18]. The lipophilic nature of the fatty acid allows it to intercalate into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Caption: Proposed mechanism of antimicrobial action of (E)-2-Decenoic acid on bacterial cells.
Estrogenic Activity and Signaling Pathway
(E)-2-Decenoic acid has been reported to exhibit estrogenic activity through its interaction with estrogen receptors (ERs)[19]. As an agonist, it can bind to these nuclear receptors and initiate a signaling cascade that influences gene expression. The general pathway for estrogen receptor signaling is depicted below.
Caption: Generalized signaling pathway of (E)-2-Decenoic acid via estrogen receptor activation.
Upon binding of (E)-2-Decenoic acid to the estrogen receptor in the cytoplasm, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to various physiological effects. Non-genomic actions involving the activation of kinase signaling cascades such as MAPK/ERK and PI3K/AKT have also been associated with estrogen receptor activation and may be triggered by (E)-2-Decenoic acid[19][20][21].
Conclusion
(E)-2-Decenoic acid is a multifaceted natural compound with a rich history rooted in the fascinating biology of the honeybee. Its presence in royal jelly underscores its importance in developmental biology and social insect communication. For researchers and drug development professionals, its demonstrated antimicrobial and estrogenic activities present intriguing avenues for further investigation. The methodologies and data presented in this guide offer a solid foundation for future studies aimed at elucidating its precise mechanisms of action and exploring its therapeutic potential. A deeper understanding of its biosynthesis could also pave the way for biotechnological production of this valuable fatty acid.
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